5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one
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Description
5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one is a useful research compound. Its molecular formula is C12H17N3O2S and its molecular weight is 267.35 g/mol. The purity is usually 95%.
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Biological Activity
5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₂₁N₃OS
- Molecular Weight : 327.4 g/mol
- CAS Number : 951993-04-7
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, including anti-inflammatory and anticancer properties. Its structural components contribute to its interaction with biological targets.
The biological activity of the compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cellular processes. For instance, it has been noted to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells and enhanced apoptosis.
Anticancer Activity
A study focused on the compound's effects on various cancer cell lines demonstrated significant cytotoxicity. The results showed:
- IC₅₀ Values : The compound exhibited IC₅₀ values ranging from 10 µM to 30 µM against different cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) .
- Mechanism : The mechanism involves the downregulation of anti-apoptotic proteins like Mcl-1, leading to increased apoptosis in treated cells .
Anti-inflammatory Effects
In another study, the compound was tested for its anti-inflammatory properties:
- Model Used : In vivo models of inflammation were employed.
- Results : It significantly reduced markers of inflammation such as TNF-alpha and IL-6 in treated animals .
Data Table: Summary of Biological Activities
Activity Type | Cell Line/Model | IC₅₀ (µM) | Mechanism of Action |
---|---|---|---|
Anticancer | A549 (lung cancer) | 15 | Inhibition of CDK9, downregulation of Mcl-1 |
Anticancer | MCF7 (breast cancer) | 20 | Induction of apoptosis |
Anti-inflammatory | In vivo model | N/A | Reduction of TNF-alpha and IL-6 |
Toxicological Profile
While the compound shows promise in various biological activities, it is essential to evaluate its safety profile. Preliminary toxicological assessments indicate that at higher doses, the compound may exhibit cytotoxic effects on normal cells, necessitating further studies to establish a therapeutic window.
Properties
Molecular Formula |
C12H17N3O2S |
---|---|
Molecular Weight |
267.35 g/mol |
IUPAC Name |
4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-hydroxypropyl)-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C12H17N3O2S/c1-6(16)4-15-5-9(17)10(11(15)13)12-14-7(2)8(3)18-12/h6,13,16-17H,4-5H2,1-3H3 |
InChI Key |
RSBABPHPHOJAEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(CN(C2=N)CC(C)O)O)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.